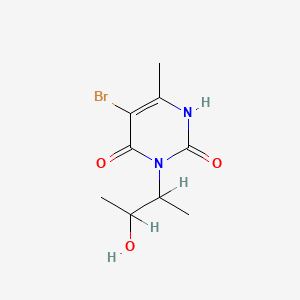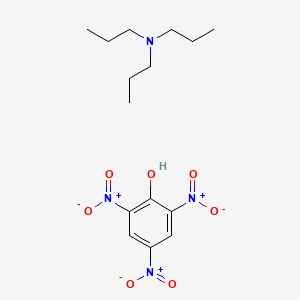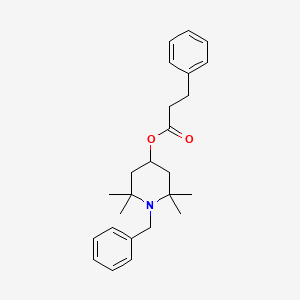![molecular formula C17H12N2O2 B14700814 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile CAS No. 24722-20-1](/img/structure/B14700814.png)
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is an organic compound characterized by a complex structure that includes a nitrophenyl group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the buta-1,3-dienyl intermediate: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a nitro group is introduced to the phenyl ring.
Coupling with benzonitrile: The final step involves coupling the nitrophenyl-buta-1,3-diene with benzonitrile under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired substituent.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents on the benzene ring.
Benzonitrile derivatives: Compounds with the benzonitrile moiety but different substituents on the phenyl ring.
Uniqueness
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is unique due to its specific combination of a nitrophenyl group and a buta-1,3-dienyl linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Eigenschaften
CAS-Nummer |
24722-20-1 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-13-16-7-3-6-15(12-16)5-2-1-4-14-8-10-17(11-9-14)19(20)21/h1-12H/b4-1-,5-2+ |
InChI-Schlüssel |
NPMVJOZBBLNXLA-AGRHYVPTSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)






